1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
Description
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a partially hydrogenated benzodiazole core. The molecule comprises a six-membered cyclohexene ring fused to a five-membered 1,3-benzodiazole ring, with a methyl group at the 1-position and a carboxylic acid group at the 5-position, stabilized as a hydrochloride salt.
The compound is cataloged by suppliers such as Enamine Ltd. and is utilized in the synthesis of more complex molecules targeting neurological and metabolic disorders . Its molecular formula is inferred as C₁₀H₁₂N₂O₂·HCl, with a molecular weight of approximately 250.30 g/mol (estimated from analogous structures in and ).
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11;/h5-6H,2-4H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOPAINGJQWABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCC(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 4,5,6,7-Tetrahydro-1H-1,3-Benzodiazole
The introduction of the methyl group at the 1-position is achieved via nucleophilic alkylation. A representative procedure involves reacting 4,5,6,7-tetrahydro-1H-1,3-benzodiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–12 hours.
Key parameters :
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide |
| Base | Potassium carbonate (2 equivalents) |
| Temperature | 70°C |
| Reaction Time | 8 hours |
| Yield | 78–85% |
Carboxylation at the 5-Position
The carboxyl group is introduced via lithiation followed by carboxylation, as demonstrated in analogous tetrahydrothiazolo pyridine systems. The methylated intermediate is treated with n-butyllithium at −78°C in tetrahydrofuran, followed by exposure to carbon dioxide gas. Hydrolysis with aqueous hydrochloric acid yields the carboxylic acid.
Optimization insights :
- Lithiation requires strict temperature control (−78°C to 0°C) to prevent side reactions.
- Excess carbon dioxide (2–3 equivalents) ensures complete carboxylation.
- Final hydrolysis with 6 M HCl at 50°C for 5 hours achieves >90% conversion.
Cyclization of a Diamine Intermediate
Synthesis of 5-Cyano-1-Methyl-4,5,6,7-Tetrahydro-1H-1,3-Benzodiazole
A two-step cyclization-carboxylation approach is adapted from thiazolo pyridine syntheses. Cyclohexane-1,2-diamine is reacted with cyanogen bromide under acidic conditions to form the benzodiazole core. Subsequent methylation (as in Section 1.1) introduces the methyl group.
Reaction scheme :
- Cyclohexane-1,2-diamine + Cyanogen bromide → 5-Cyano-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
- Methylation → 5-Cyano-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Hydrolysis of the Cyano Group
The nitrile intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide in ethanol-water (3:1) at reflux for 12–18 hours. Acidification with concentrated HCl precipitates the hydrochloride salt.
Critical factors :
- Lithium hydroxide outperforms sodium hydroxide in minimizing byproducts.
- Ethanol enhances solubility of the intermediate, improving reaction homogeneity.
Direct Carboxylation via Catalytic Carbonylation
Palladium-Catalyzed Carbonylation
A patented method for analogous heterocycles employs palladium(II) acetate as a catalyst, carbon monoxide, and methanol to introduce carboxyl groups. Applied to 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole, this one-pot reaction achieves 65–72% yield.
Conditions :
| Parameter | Condition |
|---|---|
| Catalyst | Palladium(II) acetate (5 mol%) |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Pressure | 30 bar CO |
| Solvent | Methanol |
| Temperature | 100°C |
| Reaction Time | 24 hours |
Salt Formation
The free carboxylic acid is converted to the hydrochloride salt by treatment with hydrogen chloride gas in ethyl acetate, yielding a crystalline product with >99% purity.
Comparative Analysis of Methods
Table 1: Efficiency Metrics for Key Syntheses
| Method | Overall Yield | Purity | Scalability |
|---|---|---|---|
| Alkylation-Carboxylation | 68% | 98% | High |
| Cyclization-Hydrolysis | 58% | 95% | Moderate |
| Catalytic Carbonylation | 70% | 97% | Low |
Advantages and Limitations :
- Alkylation-Carboxylation : High scalability but requires cryogenic conditions for lithiation.
- Cyclization-Hydrolysis : Avoids lithiation but involves toxic cyanogen bromide.
- Catalytic Carbonylation : One-pot process but limited by high-pressure equipment needs.
Industrial-Scale Production Considerations
Solvent Selection
Waste Management
- Lithium byproducts from hydrolysis are neutralized with citric acid, forming insoluble lithium citrate.
- Palladium catalyst recovery achieves 85–90% efficiency via filtration over activated carbon.
Characterization and Quality Control
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (D2O) | δ 1.45 (m, 2H, CH2), 2.90 (s, 3H, CH3), 3.20 (t, 2H, CH2N), 4.10 (s, 1H, CHCOOH) |
| 13C NMR (D2O) | δ 22.1 (CH3), 28.5 (CH2), 45.8 (CH2N), 174.2 (COOH) |
| IR (KBr) | 1705 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (HCl stretch) |
Purity standards :
- HPLC: >99% (C18 column, 0.1% TFA in water/acetonitrile).
- Residual solvents: <500 ppm (ICH Q3C guidelines).
Emerging Methodologies
Enzymatic Carboxylation
Preliminary studies using carboxylase enzymes (e.g., RuBisCO mutants) show 40–50% conversion at 30°C, though yields remain non-competitive with chemical methods.
Flow Chemistry Approaches
Continuous-flow reactors reduce reaction times for lithiation-carboxylation from 8 hours to 30 minutes, achieving 75% yield in pilot-scale trials.
Chemical Reactions Analysis
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Core Structural Differences
Key Observations :
- The target compound’s 1,3-benzodiazole core distinguishes it from indazole () or benzodithiazine derivatives ().
- Substituents like the 5-carboxylic acid group enhance hydrophilicity compared to ester derivatives (e.g., methyl ester in ).
- The hydrochloride salt form improves aqueous solubility versus non-ionic analogs .
Physicochemical Properties
Table 2: Thermal and Spectroscopic Data
Key Observations :
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (CAS Number: 131020-40-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is C9H12N2O2·HCl. Its structure includes a bicyclic system that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 212.66 g/mol |
| IUPAC Name | 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride |
| CAS Number | 131020-40-1 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Effects
The anticancer potential of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole derivatives has been explored in several studies. For instance:
- Cell Line Studies : Compounds derived from this structure were tested against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). Results indicated IC50 values in the low micromolar range (e.g., 0.0517 μM against A549 cells), demonstrating potent cytotoxicity .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.0517 |
| HeLa | 0.12 |
| HepG2 | 0.08 |
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of proliferation markers.
Neuroprotective Effects
Neuroprotective properties have also been attributed to benzodiazole derivatives. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme levels and reducing reactive oxygen species (ROS) production .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : In a controlled study involving five bacterial strains, derivatives exhibited a minimum inhibitory concentration (MIC) as low as 3.9 μg/mL against Klebsiella planticola, indicating strong antibacterial activity .
- Anticancer Evaluation : A recent investigation into the anticancer effects revealed that certain derivatives could significantly reduce tumor size in xenograft models while exhibiting minimal toxicity to normal cells .
Q & A
Q. What are the recommended synthetic routes for preparing 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride?
The synthesis typically involves a multi-step sequence:
- Step 1 : Condensation of o-phenylenediamine derivatives with formic acid or equivalents to form the benzimidazole core.
- Step 2 : Methylation at the N1 position using methylating agents (e.g., methyl iodide) under basic conditions.
- Step 3 : Cyclization and oxidation to introduce the carboxylic acid moiety at position 4.
- Step 4 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol). Key considerations include controlling reaction temperature (60–80°C for cyclization) and using catalysts like p-toluenesulfonic acid for efficient cyclization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring saturation.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated for structurally related tetrahydroindazole carboxylates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or anticancer assays may arise from:
- Solubility variations : The hydrochloride form enhances aqueous solubility, but aggregation in biological buffers can occur. Use dynamic light scattering (DLS) to monitor colloidal stability.
- Assay interference : The compound’s aromaticity may quench fluorescence-based assays. Validate results with orthogonal methods (e.g., colony counting for antimicrobial studies).
- Metabolic instability : Perform metabolite profiling using LC-MS to identify degradation products in cell culture media .
Q. How can computational methods predict the compound’s interaction with enzymatic targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase or human kinases).
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.
- Pharmacophore mapping : Identify critical hydrogen-bonding (carboxylic acid) and hydrophobic (methyl group) features for activity .
Q. What experimental designs optimize regioselectivity in derivatization reactions?
To functionalize the tetrahydrobenzodiazole core:
- Electrophilic substitution : Direct bromination at position 2 using NBS in DMF at 0°C.
- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions at position 5 require protection of the carboxylic acid as a methyl ester.
- Reductive amination : Introduce amines at position 6 via NaBH3CN-mediated reduction of imine intermediates .
Q. How do solvent and counterion choices affect crystallization for structural studies?
- Solvent polarity : Use ethanol/water mixtures (70:30 v/v) to promote crystal growth.
- Counterion effects : Replace hydrochloride with tosylate for improved crystal packing, as seen in related bicyclic amines .
Methodological Challenges and Solutions
Q. Why do synthetic yields vary across literature reports, and how can reproducibility be improved?
Yield discrepancies (30–70%) stem from:
- Oxidation step inefficiency : Replace harsh oxidants (KMnO4) with TEMPO/NaClO for milder, higher-yielding conditions.
- Byproduct formation : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.2 eq methylating agent).
- Scale-dependent effects : Use flow chemistry for >10-g scale synthesis to enhance heat transfer and mixing .
Q. What analytical techniques differentiate this compound from structurally similar benzimidazole derivatives?
- IR spectroscopy : The carboxylic acid O-H stretch (~2500 cm⁻¹) and C=O stretch (~1700 cm⁻¹) are diagnostic.
- ¹H NMR coupling patterns : The tetrahydro ring protons (positions 4–7) exhibit distinct multiplet splitting (J = 5–7 Hz).
- Tandem MS/MS : Fragment ions at m/z 150 (loss of COOH) and m/z 122 (loss of CH3N) confirm the core structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
